![molecular formula C20H23BrF3N3OS B2730689 (E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide CAS No. 1274948-47-8](/img/structure/B2730689.png)
(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide is a useful research compound. Its molecular formula is C20H23BrF3N3OS and its molecular weight is 490.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Exposure Assessment
Human Exposure and Metabolic Pathways : Studies have demonstrated that humans are exposed to carcinogenic HCAs like PhIP and MeIQx through cooked meats, with varying levels of these compounds found in urine samples of individuals consuming a normal diet. The metabolism of these compounds involves complex enzymatic pathways, including N-hydroxylation and O-glucuronidation, indicating significant bioactivation and detoxification processes in humans. For example, urinary metabolite profiles following consumption of cooked chicken showed the excretion of PhIP and its microbial metabolite PhIP-M1, highlighting the role of intestinal bacteria in metabolizing dietary carcinogens (Vanhaecke et al., 2008).
Genetic Polymorphisms and Carcinogen Activation : Research has explored the association between genetic polymorphisms in enzymes responsible for activating carcinogenic aromatic amines and the risk of cancer. These studies underline the significance of individual genetic variations in the metabolism of carcinogenic compounds and their role in cancer susceptibility (Ozawa et al., 2002).
Carcinogenic Potential and DNA Adduct Formation
Carcinogenicity and Mutagenicity : Investigations into the carcinogenicity of HCAs have shown their mutagenic and carcinogenic potential in both experimental animals and humans. The formation of DNA adducts, a critical event in chemical carcinogenesis, has been observed with HCAs intake, indicating a direct link between exposure to these compounds and the initiation of cancer. The study of hemoglobin adducts of aromatic amines in smokers further elucidates the exposure to carcinogens through tobacco use and its correlation with cancer risk (Bryant et al., 1988).
Dietary Assessment and Exposure : A pilot study focusing on the dietary assessment of xenobiotics derived from food processing highlighted the intake of HCAs and PAHs predominantly from meat and meat products. This research emphasizes the need for understanding dietary habits and cooking methods as major determinants of exposure to these carcinogens, urging for adjustments in intake levels as recommended by health agencies (Zapico et al., 2022).
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methyl N'-[(E)-[4-(2-methylpropyl)phenyl]methylideneamino]carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS.BrH/c1-14(2)11-15-3-5-16(6-4-15)12-25-26-19(24)28-13-17-7-9-18(10-8-17)27-20(21,22)23;/h3-10,12,14H,11,13H2,1-2H3,(H2,24,26);1H/b25-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRHKDZEKHCIKP-CYUVEUGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=NN=C(N)SCC2=CC=C(C=C2)OC(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=N/N=C(\N)/SCC2=CC=C(C=C2)OC(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)
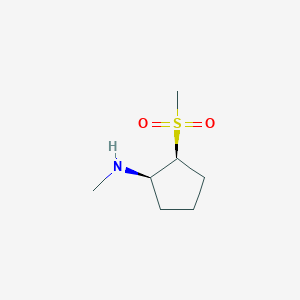
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2730610.png)
![5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2730611.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2730616.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
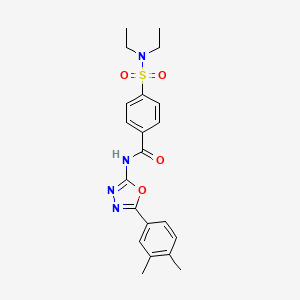
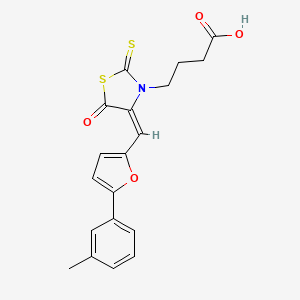
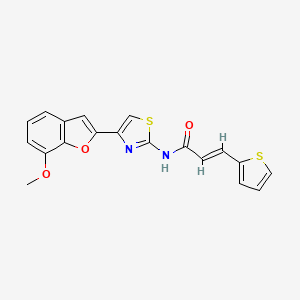
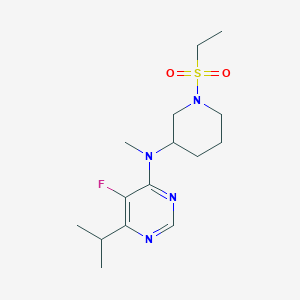
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)